molecular formula C17H15FN2O B2645960 (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2195938-85-1

(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2645960
CAS No.: 2195938-85-1
M. Wt: 282.318
InChI Key: BJGDAWFHVLYYRJ-UHFFFAOYSA-N
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Description

The compound (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a complex organic molecule that features a cyclopropyl group attached to a fluorophenyl ring and a pyrrolo[3,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolo[3,4-b]pyridine intermediates. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The pyrrolo[3,4-b]pyridine core can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-chlorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
  • (1-(4-bromophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Uniqueness

The presence of the fluorine atom in (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-14-5-3-13(4-6-14)17(7-8-17)16(21)20-10-12-2-1-9-19-15(12)11-20/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGDAWFHVLYYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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